Oreganol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

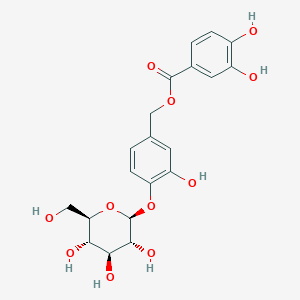

Oreganol is a phenolic glycoside, a natural product commonly found in plants such as Odontites serotina, Origanum vulgare, and Pyrus calleryana . This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oreganol can be isolated from plant sources through a series of extraction and purification steps. Initially, a 50% aqueous ethanolic extract of the plant material is prepared and evaporated to an aqueous residue. This residue is then freed from lipophilic and phenolic substances, and odontoside is extracted using ethyl acetate . The total iridoids are chromatographed on a column of Kapron, and water-soluble impurities are separated off. The substance is desorbed with 30% ethanol and recrystallized from acetate .

Industrial Production Methods

Industrial production of odontoside involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The process ensures high purity and yield, making it suitable for various research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Oreganol undergoes several chemical reactions, including hydrolysis and saponification. Acidic hydrolysis (1N HCl, 90°C, 30 min) and enzymatic hydrolysis (emulsin, 30°C, 12 hr) result in the liberation of D-glucose . Alkaline saponification (25% ammonia, 90°C, 3 hr) leads to the formation of aucubin and p-hydroxycinnamic acid .

Common Reagents and Conditions

Acidic Hydrolysis: 1N HCl, 90°C, 30 min

Enzymatic Hydrolysis: Emulsin, 30°C, 12 hr

Alkaline Saponification: 25% ammonia, 90°C, 3 hr

Major Products Formed

D-glucose: Formed during hydrolysis

Aucubin: Formed during alkaline saponification

p-Hydroxycinnamic acid: Formed during alkaline saponification

Scientific Research Applications

Oreganol has a wide range of applications in scientific research:

Mechanism of Action

Oreganol exerts its effects through various molecular targets and pathways. Its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes. The antioxidant properties are due to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. The antimicrobial and antiviral activities are linked to the disruption of microbial cell membranes and inhibition of viral replication. The anticancer properties are associated with the induction of apoptosis and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Oreganol is unique due to its diverse biological activities and natural occurrence in multiple plant species. Similar compounds include:

Aucubin: Another iridoid glycoside with anti-inflammatory and antioxidant properties.

Acteoside: Known for its antioxidant and anti-inflammatory activities.

Verbascoside: Exhibits antimicrobial and antioxidant properties.

This compound stands out due to its broader spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name |

[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3,4-dihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O11/c21-7-15-16(25)17(26)18(27)20(31-15)30-14-4-1-9(5-13(14)24)8-29-19(28)10-2-3-11(22)12(23)6-10/h1-6,15-18,20-27H,7-8H2/t15-,16-,17+,18-,20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOVLHFTNQGRLH-BFMVXSJESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2809848.png)

![6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2809849.png)

![(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2809850.png)

![3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2809857.png)

![2-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2809866.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2809867.png)